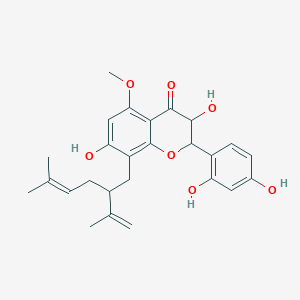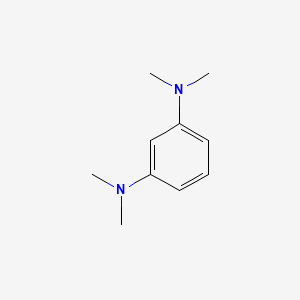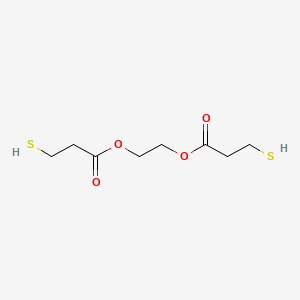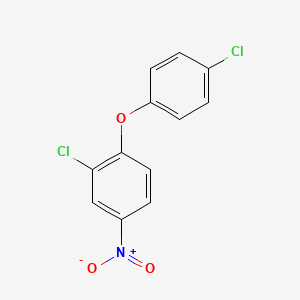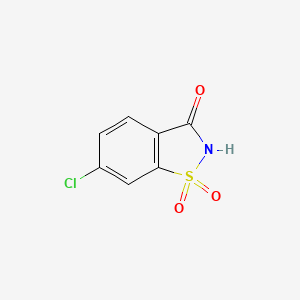
6-氯代糖精
描述
6-Chlorosaccharin is a derivative of saccharin, an artificial sweetener. It is characterized by the presence of a chlorine atom at the sixth position of the saccharin molecule.
科学研究应用
6-Chlorosaccharin has several applications in scientific research:
作用机制
Target of Action
6-Chlorosaccharin, also known as 6-chloro-1,1-dioxo-1,2-benzothiazol-3-one, is primarily used as a catalyst in a variety of organic transformations . The primary targets of 6-Chlorosaccharin are the reactants in these transformations. It interacts with these reactants to facilitate the reaction process .
Mode of Action
The mode of action of 6-Chlorosaccharin involves its interaction with its targets, the reactants in the organic transformations. It acts as a catalyst, accelerating the rate of these reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction and the reactants involved .
Biochemical Pathways
6-Chlorosaccharin affects various biochemical pathways through its role as a catalyst. It facilitates a wide variety of organic transformations, impacting the pathways associated with these reactions . The downstream effects of these transformations depend on the specific reaction and the reactants involved.
Result of Action
The molecular and cellular effects of 6-Chlorosaccharin’s action are primarily seen in the facilitation of organic transformations. As a catalyst, it accelerates these reactions, leading to the formation of the desired products more efficiently .
Action Environment
The action, efficacy, and stability of 6-Chlorosaccharin can be influenced by various environmental factors. These may include the temperature, pH, and concentration of the reactants in the reaction environment
生化分析
Biochemical Properties
6-Chlorosaccharin plays a significant role in biochemical reactions, particularly as a chlorinating and oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to oxidize essential amino acids such as valine, leucine, and phenylalanine in the presence of perchloric acid . The nature of these interactions involves the transfer of chlorine atoms, leading to the formation of corresponding aldehydes. This property makes 6-Chlorosaccharin a valuable reagent in synthetic organic chemistry.
Cellular Effects
The effects of 6-Chlorosaccharin on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Chlorosaccharin can oxidize amino acids, which are crucial for protein synthesis and metabolic processes . This oxidation can lead to changes in gene expression and cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, 6-Chlorosaccharin exerts its effects through binding interactions with biomolecules. It acts as an oxidizing agent, transferring chlorine atoms to target molecules. This process involves the formation of hypochlorous acid as the reactive oxidizing species . The activation parameters and reaction constants have been derived, providing insights into the mechanism of action of 6-Chlorosaccharin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chlorosaccharin change over time. The compound is stable and crystalline, making it suitable for long-term studies . Its reactivity can lead to degradation over time, affecting its efficacy in biochemical reactions. Long-term studies have shown that 6-Chlorosaccharin can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 6-Chlorosaccharin vary with different dosages in animal models. At lower doses, it acts as an effective oxidizing agent without causing significant toxicity. At higher doses, 6-Chlorosaccharin can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
6-Chlorosaccharin is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as valine, leucine, and phenylalanine oxidases, leading to the formation of corresponding aldehydes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-Chlorosaccharin is transported and distributed through interactions with transporters and binding proteins. Its solubility in common organic solvents facilitates its distribution within cellular compartments . This property ensures that 6-Chlorosaccharin can reach its target sites effectively, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 6-Chlorosaccharin is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that 6-Chlorosaccharin reaches its intended sites of action, enhancing its efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 6-Chlorosaccharin can be synthesized from saccharin through chlorination. One common method involves the reaction of saccharin with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction typically proceeds under mild conditions, yielding 6-Chlorosaccharin as the primary product .
Industrial Production Methods: Industrial production of 6-Chlorosaccharin follows similar synthetic routes but on a larger scale. The process involves the chlorination of saccharin using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Chlorosaccharin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
相似化合物的比较
Saccharin: The parent compound, known for its use as an artificial sweetener.
N-Chlorosaccharin: Another chlorinated derivative with similar chemical properties.
N-Halosaccharins: A class of compounds where the halogen atom can be chlorine, bromine, or iodine.
Uniqueness: Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
6-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRMRLXOFZGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196740 | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46149-10-4 | |
| Record name | 6-Chlorosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046149104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 46149-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9LE5955CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-chlorosaccharin interact with taste receptors, and what are the downstream effects?
A: Research suggests that 6-chlorosaccharin stimulates the gustatory receptors of Mongolian gerbils (Meriones unguiculatus) []. When tested alongside other saccharin derivatives and related compounds, only saccharin and 6-chlorosaccharin elicited a noticeable response from the chorda tympani nerve, which carries taste signals from the front two-thirds of the tongue []. This suggests that 6-chlorosaccharin, like saccharin, interacts with specific taste receptors responsible for perceiving sweetness. The study observed that 6-chlorosaccharin elicited a weaker response compared to saccharin, indicating potential differences in binding affinity or receptor activation [].
Q2: Does the structure of 6-chlorosaccharin influence its ability to stimulate taste receptors?
A: Structural variations significantly impact the ability of saccharin derivatives to stimulate taste receptors []. For instance, N-methyl saccharin, phthalimide, and O-sulfobenzoic acid, all structurally similar to saccharin, did not stimulate the gerbils' taste receptors []. This suggests that the specific arrangement of atoms within 6-chlorosaccharin is crucial for its interaction with taste receptors and its ability to elicit a sweet taste perception.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



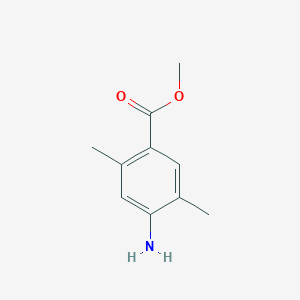

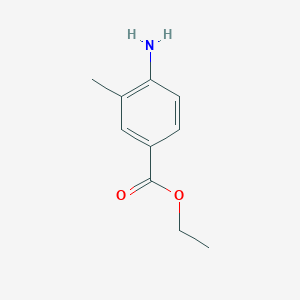
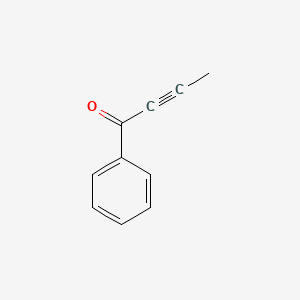
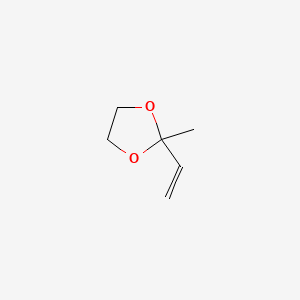

![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)
